An In-Depth Technical Guide to BOC-L-phenylalanine-d8
An In-Depth Technical Guide to BOC-L-phenylalanine-d8
Introduction
BOC-L-phenylalanine-d8 is the deuterium-labeled form of BOC-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine. The "BOC" or "t-BOC" designation refers to the tert-butoxycarbonyl protecting group attached to the amine functionality of phenylalanine. This protecting group is crucial in synthetic organic chemistry, particularly in peptide synthesis, as it prevents the amino group from participating in unwanted side reactions. The "-d8" signifies that eight hydrogen atoms in the L-phenylalanine molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes BOC-L-phenylalanine-d8 an invaluable tool in analytical chemistry, primarily as an internal standard for quantitative mass spectrometry-based applications.
This technical guide provides a comprehensive overview of BOC-L-phenylalanine-d8 for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, a detailed synthesis protocol, its applications in quantitative analysis, and relevant analytical data.
Chemical and Physical Properties
The properties of BOC-L-phenylalanine-d8 are closely related to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of eight deuterium atoms.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₁D₈NO₄ | N/A |
| Molecular Weight | ~273.36 g/mol | Calculated |
| Exact Mass | ~273.1818 Da | Calculated |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and dimethylformamide. Insoluble in water and petroleum ether. | |
| Melting Point | 85-87 °C (for non-deuterated) | |
| Storage Conditions | Store at -20°C for long-term stability. |
Note: The molecular weight and exact mass are calculated based on the addition of 8 deuterium atoms to the non-deuterated structure. The melting point is for the non-deuterated compound and is expected to be very similar for the deuterated version.
Synthesis of BOC-L-phenylalanine-d8
The synthesis of BOC-L-phenylalanine-d8 involves two main stages: the synthesis of L-phenylalanine-d8 and the subsequent protection of its amino group with a BOC group.
Experimental Protocol: Synthesis of L-phenylalanine-d8
Deuterated L-phenylalanine can be synthesized chemically or biosynthetically. A common biosynthetic approach involves culturing microorganisms in a medium enriched with a deuterium source, such as heavy water (D₂O).
Materials:
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L-phenylalanine-producing microbial strain (e.g., a specific strain of E. coli or Corynebacterium glutamicum)
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Minimal media growth medium
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Heavy water (D₂O, 99 atom % D)
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Deuterated glucose (or other carbon source)
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Standard laboratory glassware and sterile culture equipment
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Incubator shaker
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Centrifuge
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Lyophilizer
Methodology:
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Adaptation of Microbial Strain: The microbial strain is gradually adapted to grow in increasing concentrations of D₂O to minimize isotopic effects on cell viability.
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Culture in Deuterated Medium: A pre-culture is grown in a standard medium and then transferred to the deuterated minimal medium containing D₂O as the solvent and a deuterated carbon source.
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Induction of Phenylalanine Production: Depending on the strain, the production of L-phenylalanine is induced under optimal conditions (e.g., temperature, pH, and aeration).
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Harvesting and Extraction: After a sufficient incubation period, the cells are harvested by centrifugation. The supernatant, containing the secreted L-phenylalanine-d8, is collected.
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Purification: The L-phenylalanine-d8 is purified from the culture medium using techniques such as ion-exchange chromatography.
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Characterization: The isotopic enrichment of the purified L-phenylalanine-d8 is determined by mass spectrometry.
Experimental Protocol: BOC Protection of L-phenylalanine-d8
This procedure is based on the general method for BOC protection of amino acids.
Materials:
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L-phenylalanine-d8
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Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
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Dioxane
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Water
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Triethylamine
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Ethyl acetate (B1210297)
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Saturated sodium bicarbonate solution
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1 M Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Rotary evaporator
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Standard laboratory glassware
Methodology:
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Dissolution: L-phenylalanine-d8 (1 equivalent) is dissolved in a 1:1 mixture of dioxane and water.
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Basification: Triethylamine (2 equivalents) is added to the solution to act as a base.
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Addition of BOC Reagent: Di-tert-butyl dicarbonate (1.1 equivalents) is added to the stirred solution at room temperature.
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Reaction: The reaction mixture is stirred at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).
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Workup:
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The reaction mixture is concentrated under reduced pressure to remove the dioxane.
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The aqueous residue is washed with hexane to remove unreacted (Boc)₂O. .
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The aqueous layer is acidified to pH 2-3 with 1 M HCl.
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The product is extracted with ethyl acetate (3 x volumes).
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
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Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure BOC-L-phenylalanine-d8.
Applications in Quantitative Analysis
BOC-L-phenylalanine-d8 is primarily used as an internal standard in stable isotope dilution (SID) mass spectrometry for the accurate quantification of L-phenylalanine or its derivatives in complex biological matrices.
Experimental Protocol: Quantification of L-phenylalanine in Plasma using BOC-L-phenylalanine-d8 as an Internal Standard
Materials:
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Plasma sample
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BOC-L-phenylalanine-d8 (internal standard)
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Formic acid
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Vortex mixer
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Centrifuge
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LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Methodology:
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Sample Preparation:
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A known amount of BOC-L-phenylalanine-d8 solution is spiked into a plasma sample.
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Proteins are precipitated by adding a threefold excess of cold acetonitrile.
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The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
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The supernatant is transferred to a new tube and dried under a stream of nitrogen.
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The residue is reconstituted in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC): The sample is injected onto a reverse-phase C18 column. A gradient elution is performed using mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Mass Spectrometry (MS): The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions for both the analyte (L-phenylalanine) and the internal standard (L-phenylalanine-d8).
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L-phenylalanine transition: e.g., m/z 166.1 → 120.1
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L-phenylalanine-d8 transition: e.g., m/z 174.1 → 128.1
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Data Analysis:
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The peak areas of the analyte and the internal standard are integrated.
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A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
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The concentration of L-phenylalanine in the unknown sample is determined from the calibration curve.
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Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of BOC-L-phenylalanine-d8.
Quantitative Analysis Workflow
Caption: Workflow for quantitative analysis using BOC-L-phenylalanine-d8.
Conclusion
BOC-L-phenylalanine-d8 is a critical reagent for researchers and scientists engaged in quantitative proteomics and metabolomics. Its synthesis, while requiring specialized materials for deuteration, follows established chemical procedures for amino acid protection. The primary application of this isotopically labeled compound as an internal standard in mass spectrometry-based quantification allows for highly accurate and precise measurements of L-phenylalanine in complex biological samples. The detailed protocols and workflows provided in this guide serve as a valuable resource for the effective utilization of BOC-L-phenylalanine-d8 in a research setting.
